![molecular formula C20H18N4O2S B2970859 N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251627-87-8](/img/structure/B2970859.png)
N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized via aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Scientific Research Applications
Herbicidal Activity
N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including closely related structures to the specified chemical, have demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds are synthesized via condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, indicating their potential in agricultural science for weed control and management (Moran, 2003).
Antimicrobial Activity
Research on 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides and their derivatives has shown significant antimicrobial activity. These compounds were obtained through reactions involving 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, highlighting their potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents
Sulfonamide-bearing thiazole moiety compounds, including structural variations of N6-benzyl-N6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, have been synthesized and shown to possess potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings suggest the chemical's utility in developing insecticidal formulations for agriculture (Soliman et al., 2020).
Carbonic Anhydrase Inhibition
Studies on benzenesulfonamides incorporating various moieties, including the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl and 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl groups, have identified them as potent inhibitors of human carbonic anhydrase isoforms. This activity suggests the potential application of N6-benzyl-N6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide in medical research, particularly for targeting tumor-associated isoforms (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets through specific interactions, possibly involving hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-16-6-5-9-18(12-16)24(13-17-7-3-2-4-8-17)27(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDXSQHYOHFKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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